![molecular formula C11H15BrOZn B14883612 4-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14883612.png)
4-[(sec-Butyloxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF), is an organozinc compound. It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is a solution in THF, which is a common solvent in organic chemistry due to its ability to dissolve a wide range of compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 4-[(SEC-BUTYLOXY)METHYL]BROMOBENZENE with zinc in the presence of a catalyst. The reaction is carried out in THF as the solvent. The general reaction scheme is as follows:
4−[(SEC−BUTYLOXY)METHYL]BROMOBENZENE+Zn→4−[(SEC−BUTYLOXY)METHYL]PHENYLZINCBROMIDE
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Preparation of Reactants: Ensuring the purity of 4-[(SEC-BUTYLOXY)METHYL]BROMOBENZENE and zinc.
Reaction: Conducting the reaction in a controlled environment to maintain the desired temperature and pressure.
Purification: Removing any impurities and by-products to obtain a pure solution of this compound in THF.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
THF: Used as the solvent due to its ability to stabilize the organozinc compound.
Temperature and Pressure: Reactions are typically carried out at room temperature and atmospheric pressure, but conditions may vary depending on the specific reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants and conditions used
Applications De Recherche Scientifique
4-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE is used in a wide range of scientific research applications, including:
Organic Synthesis: As a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and biologically active compounds.
Material Science: In the synthesis of polymers and other advanced materials.
Catalysis: As a component in catalytic systems for various chemical transformations.
Mécanisme D'action
The mechanism of action of 4-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the reactant. This process is facilitated by the presence of a catalyst, such as palladium, which helps to activate the reactants and promote the formation of the carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the formation and breaking of chemical bonds in the reactants and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(TERT-BUTYLOXY)METHYL]PHENYLZINC BROMIDE
- 4-[(ISOBUTYLOXY)METHYL]PHENYLZINC BROMIDE
- 4-[(N-BUTYLOXY)METHYL]PHENYLZINC BROMIDE
Uniqueness
4-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE is unique due to the presence of the sec-butyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules with specific structural features.
Propriétés
Formule moléculaire |
C11H15BrOZn |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
bromozinc(1+);butan-2-yloxymethylbenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-3-10(2)12-9-11-7-5-4-6-8-11;;/h5-8,10H,3,9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
BJHPLNXNXMTDFO-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)OCC1=CC=[C-]C=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B14883529.png)

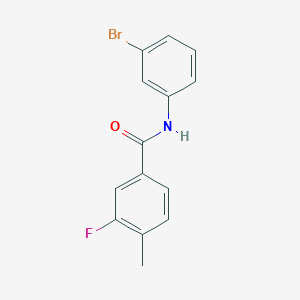

![4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14883564.png)
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2S,3S,4S,5R)-2-ethyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]peroxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14883567.png)


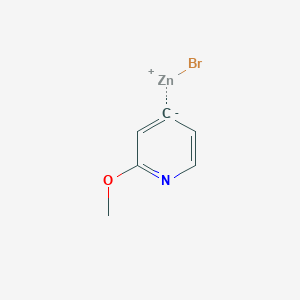
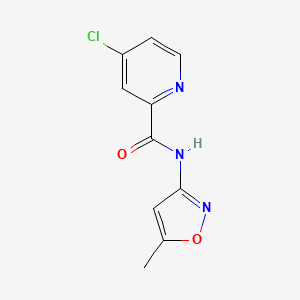

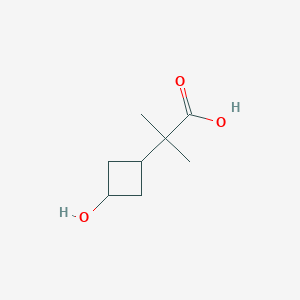
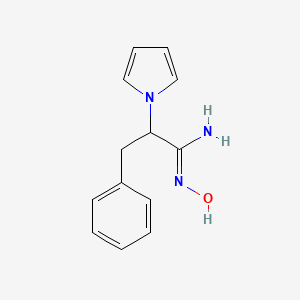
![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)
